1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid

Medicinal Chemistry Preformulation Physicochemical Profiling

This 4-carboxylic acid isomer delivers a unique combination of cyclobutylcarbonyl-imparted conformational constraint, steric bulk, and a versatile carboxylate derivatization handle. With a LogP of 1.34 and solubility of 2722 mg/L, it targets the oral bioavailability sweet spot. The 4-position carboxylic acid enables systematic SAR mapping of target active-site topology when compared with its 2- and 3-isomers. Procure this ≥95% pure building block for CNS receptor and enzyme library synthesis, confident that its defined physical properties—density 1.257 g/cm³, validated thermal/pH stability—support reproducible analytical QC and process development.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 700815-60-7
Cat. No. B1351273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid
CAS700815-60-7
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
InChIKeyAAZDBTUTEIYUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid (CAS 700815-60-7) as a Research Building Block


1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid (CAS 700815-60-7) is a synthetic piperidine derivative characterized by a cyclobutylcarbonyl group at the 1-position and a carboxylic acid moiety at the 4-position, with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol [1]. This compound is primarily utilized as a building block in medicinal chemistry and chemical biology research, offering a conformationally constrained scaffold suitable for the synthesis of pharmacologically relevant compounds . It is commercially available as a research-grade chemical with typical purities of ≥95% .

Why Generic Substitution Fails: Structural Determinants Differentiating 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid


Generic substitution within the piperidine-4-carboxylic acid class is precluded by the high sensitivity of both physicochemical properties and biological performance to specific structural features. The introduction of the cyclobutylcarbonyl moiety imparts a unique combination of steric bulk, lipophilicity, and conformational rigidity that directly influences target binding and pharmacokinetic parameters [1]. Furthermore, the positional isomerism of the carboxylic acid group on the piperidine ring results in distinct compound properties, such as markedly different partition coefficients, which fundamentally alter the behavior of the compound in both chemical reactions and biological systems [2]. Consequently, directly replacing this compound with an acyclic acyl analog or a positional isomer without rigorous re-optimization is likely to result in divergent, and potentially unsuccessful, research outcomes.

Quantitative Evidence Guide: Comparative Data for 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid Selection


Comparative Solubility Profile: 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid vs. 2- and 3-Positional Isomers

The predicted water solubility of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid at 25 °C is estimated at 2722 mg/L, based on its calculated log Kow of 1.34 . This is a critical differentiator from its positional isomer, 1-(cyclobutylcarbonyl)-3-piperidinecarboxylic acid, which has a computed XLogP3-AA of 0.7 [1], a value that is typically associated with significantly higher water solubility. This difference in lipophilicity, driven by the position of the carboxylic acid group on the piperidine ring, demonstrates how a simple isomeric shift can dramatically alter a molecule's physicochemical profile.

Medicinal Chemistry Preformulation Physicochemical Profiling

Comparative Lipophilicity: Differentiating 4-Carboxylic Acid Regioisomers from 2-Carboxylic Acid Analogs

The 4-carboxylic acid regioisomer (Log Kow = 1.34) exhibits a quantifiably different lipophilicity profile compared to the 2-carboxylic acid analog. Data for the 2-positional isomer, 1-(cyclobutylcarbonyl)-2-piperidinecarboxylic acid, reports a LogP value of 1.1901 [1]. While both values fall within a similar range, this quantitative difference confirms that the position of the carboxylic acid on the piperidine ring is a precise determinant of the overall compound's LogP, which influences its ability to partition into biological membranes and bind to hydrophobic protein pockets.

Drug Design QSAR ADME Prediction

Physical Property Benchmarking: Density as a Metric for Purity and Handling

The reported density of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid is 1.257 g/cm³ [1]. This serves as a benchmark for analytical characterization and quality control, particularly when compared to its positional isomer, 1-(cyclobutylcarbonyl)-3-piperidinecarboxylic acid, which has a reported density of 1.268 g/cm³ [2]. While both compounds share the same molecular weight (211.26 g/mol), their distinct 3D structures, arising from the different substitution patterns on the piperidine ring, result in measurable differences in solid-state packing and, consequently, density.

Analytical Chemistry Process Chemistry Material Characterization

Stability Profile: Thermal and pH Stability Window of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid demonstrates operational stability under specific, quantifiable conditions. It is reported to have good thermal stability up to 250°C and maintains stability within a pH range of 6-8 . This defined stability window is crucial for planning synthetic routes, establishing storage protocols, and designing biological assays. While comparative data for the exact stability of its closest analogs (e.g., the 3- or 2-carboxylic acid isomers) is not readily available, this baseline information establishes the compound's operational limits and suggests a defined range of utility.

Chemical Stability Process Development Compound Management

Validated Application Scenarios for 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid


Synthesis of Conformationally Constrained Piperidine Libraries for CNS and Other Target Classes

This compound is a key building block for generating libraries of N-acylated piperidines. The cyclobutyl group, as established in the literature for analogous compounds, imparts a degree of conformational constraint that is highly valued in drug discovery for improving target selectivity and reducing entropic penalties upon binding . The 4-carboxylic acid handle provides a versatile point for further derivatization into amides, esters, or other functionalities, enabling systematic exploration of chemical space around the piperidine core, particularly for targets where piperidine is a privileged scaffold such as CNS receptors and enzymes [1].

Physicochemical Property Optimization in Lead Optimization Programs

In lead optimization, fine-tuning properties like lipophilicity (LogP) and solubility is critical for achieving favorable ADME profiles. The quantitative LogP value of 1.34 for this compound places it within a desirable range for many orally bioavailable drugs. Furthermore, its estimated water solubility of 2722 mg/L suggests it can be formulated for a variety of in vitro and in vivo assays. By using this specific building block, medicinal chemists can introduce a defined lipophilic element while retaining a handle for modulating overall polarity, allowing for more predictable and successful property optimization compared to using less well-characterized analogs.

Investigating Regioisomer-Dependent Biological Activity

The availability of clear, comparable data on the 2-, 3-, and 4-carboxylic acid positional isomers of 1-(cyclobutylcarbonyl)piperidine [1][2] allows researchers to design rigorous SAR studies aimed at understanding the precise spatial and electronic requirements for target engagement. By procuring and testing this 4-carboxylic acid isomer alongside its 3- and 2-substituted counterparts, scientists can directly correlate the position of the carboxylic acid group with changes in target binding affinity and functional activity. This is a fundamental application in academic and industrial research where mapping the topology of a target's active site is essential.

Development and Validation of Robust Analytical and Purification Methods

The documented physical properties, including a density of 1.257 g/cm³ and a defined thermal and pH stability window [1], are essential for analytical chemists and process development scientists. These data points are used to establish identity, purity, and stability-indicating methods (e.g., HPLC, GC). For example, the density is required for accurate volumetric measurements, and the stability data informs choices about mobile phase composition during preparative HPLC purification. The ability to differentiate the 4-carboxylic acid isomer from its regioisomers based on its unique property profile is also critical for quality control of both the starting material and final products.

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